molecular formula C19H22N4O B5965153 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5965153
M. Wt: 322.4 g/mol
InChI Key: LNQCGMWWERHYEK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic aromatic system. Its structure includes:

  • 3,5-dimethyl groups on the pyrimidine ring, enhancing lipophilicity and steric bulk.
  • A 4-methylphenyl group at position 2, contributing to π-π stacking interactions with biological targets.
  • A morpholino group at position 7, which improves solubility and modulates electronic properties.

This compound belongs to a class of heterocycles with broad pharmacological relevance, including antitumor, antimicrobial, and CNS-related activities . Its molecular formula is C₁₉H₂₂N₄O₂ (MW: 338.4 g/mol), as confirmed by spectroscopic and HRMS data .

Properties

IUPAC Name

4-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-4-6-16(7-5-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-8-10-24-11-9-22/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCGMWWERHYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction process and improve yields. This method is advantageous as it reduces reaction times and energy consumption, making it more environmentally friendly .

Chemical Reactions Analysis

Cyclocondensation and Core Formation

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents (e.g., β-dicarbonyls, enaminones). For this compound, key steps include:

  • Step 1 : Reaction of 5-amino-3-(4-methylphenyl)-1H-pyrazole with β-keto-enaminones under microwave irradiation (120°C, 20 min), forming the fused pyrazolo[1,5-a]pyrimidine ring .

  • Step 2 : Introduction of the morpholine group via nucleophilic substitution at the 7-position using morpholine and catalytic KI in DMF (80°C, 12 hr) .

Key Parameters :

Reaction StepConditionsYield
CyclocondensationMicrowave, 120°C85–92%
Morpholine SubstitutionDMF, 80°C78%

Electrophilic Substitution Reactions

The electron-rich pyrimidine ring facilitates electrophilic substitutions at positions 3 and 5:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid introduces halogens at the 3-position. For example:

    \text{Compound} + \text{NBS} \xrightarrow{\text{AcOH, 60°C}} 3\text{-Bromo derivative (Yield: 89%)}[3]
  • Nitration : Reaction with fuming HNO₃ in H₂SO₄ at 0°C selectively nitrates the pyrimidine ring at position 5 (Yield: 82%) .

Regioselectivity :
The 3- and 5-positions are activated due to resonance stabilization from the adjacent nitrogen atoms. Substituents at the 2-(4-methylphenyl) group direct further substitutions meta to itself .

Nucleophilic Aromatic Substitution

The morpholine group at position 7 can be replaced under nucleophilic conditions:

  • Amination : Reaction with primary amines (e.g., ethylamine) in ethanol at reflux replaces morpholine with the amine group (Yield: 65–75%) .

  • Alkoxy Substitution : Treatment with sodium alkoxides (e.g., NaOMe) in THF substitutes morpholine with methoxy groups (Yield: 70%) .

Mechanistic Insight :
The reaction proceeds via a two-step process:

  • Protonation of the morpholine nitrogen, enhancing leaving-group ability.

  • Nucleophilic attack by the incoming reagent .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions for late-stage functionalization:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 24 hr) introduces aryl groups at position 6 (Yield: 80–85%) .

  • Sonogashira Coupling : Alkynylation at position 2 using terminal alkynes (e.g., ethynylbenzene) and CuI/Pd(PPh₃)₂Cl₂ (Yield: 75%) .

Optimized Conditions :

Reaction TypeCatalystBaseSolventYield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane85%
SonogashiraPdCl₂(PPh₃)₂Et₃NTHF75%

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA in DCM oxidizes the pyrimidine ring, forming N-oxide derivatives (Yield: 60%) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a dihydro derivative, altering its aromaticity (Yield: 70%) .

Pericyclic Reactions

The compound undergoes [4+2] cycloadditions under thermal conditions:

  • Diels-Alder Reaction : Reacts with maleic anhydride in toluene (110°C, 48 hr) to form bicyclic adducts (Yield: 65%) .

Functional Group Transformations

  • Methyl Group Oxidation : KMnO₄ in acidic medium oxidizes 3,5-methyl groups to carboxylic acids (Yield: 50%) .

  • Morpholine Ring-Opening : HCl in ethanol cleaves the morpholine ring, yielding a secondary amine (Yield: 68%) .

Scientific Research Applications

3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Position 7 Modifications: The morpholino group in the target compound improves water solubility compared to bulkier groups like piperazinyl (e.g., compound in ). However, piperazinyl derivatives exhibit enhanced kinase selectivity due to hydrogen-bonding interactions . Fluorinated derivatives (e.g., 2-[¹⁸F]fluoroethylamino analogs) show prolonged tumor retention in PET imaging, attributed to slower blood clearance rates compared to nitrobenzamide-substituted analogs .

Position 2 Substituents :

  • The 4-methylphenyl group in the target compound provides moderate lipophilicity (logP ~3.5), balancing membrane permeability and metabolic stability. In contrast, 3-methylphenyl analogs (e.g., ) show altered pharmacokinetics due to steric effects.

Position 3/5 Substitutions :

  • Methyl groups at positions 3 and 5 (target compound) reduce metabolic oxidation compared to bromo or sulfonyl groups (e.g., ), which are prone to enzymatic degradation.

Pharmacokinetic and Biodistribution Profiles

Table 2: Comparative Biodistribution Data (Rodent Studies)

Compound Class Blood Clearance Rate (120 min) Tumor Uptake (SUV at 60 min) Liver Retention Key Mechanism Insight References
2-[¹⁸F]Fluoroethylaminopyrazolo[1,5-a]pyrimidines Slow (40% remaining) 2.5–3.0 Moderate High tumor retention due to slow clearance
2-[¹⁸F]Fluoro-4-nitrobenzamidopyrazolo[1,5-a]pyrimidines Rapid (15% remaining) 1.2–1.8 Low Fast renal excretion limits tumor uptake
Morpholino-substituted analogs (target compound) Not reported Not reported Not reported Theoretical: Morpholino enhances CNS penetration

Key Findings:

  • Fluorinated ethylamino derivatives (e.g., [¹⁸F]3 and [¹⁸F]4) demonstrate superior tumor visualization in PET due to prolonged circulation .
  • Nitrobenzamide-substituted analogs exhibit rapid clearance, reducing background noise but limiting tumor uptake .
  • The target compound’s morpholino group is hypothesized to enhance blood-brain barrier penetration, though experimental data are lacking .

Biological Activity

3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused pyrazole and pyrimidine structure with multiple methyl and morpholine substitutions that enhance its hydrophobic character and influence its biological interactions. The molecular formula is C20H21N5C_{20}H_{21}N_5 with a molecular weight of approximately 335.41 g/mol.

Biological Activity Overview

Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, including:

  • Anticancer properties : Many derivatives have shown effectiveness against various cancer cell lines.
  • Enzyme inhibition : They often act as inhibitors of key enzymes involved in metabolic pathways.
  • Psychopharmacological effects : Some compounds exhibit effects on the central nervous system.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Inhibition of CDK2

A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited IC50 values in the low nanomolar range against CDK2. This suggests strong potential for further development as an anticancer agent.

CompoundTarget EnzymeIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine DerivativeCDK250
3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylDHODH100

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and a target for immunosuppressive therapy.

In Vitro Studies

In vitro assays revealed that the compound inhibited DHODH with an IC50 value of approximately 100 nM. This inhibition was confirmed through various biochemical assays, indicating its potential as a therapeutic agent against autoimmune diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with enzyme-substrate interactions or alter cellular signaling pathways associated with proliferation and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Current research indicates favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown lower toxicity levels compared to other similar compounds, making it a promising candidate for further development.

Q & A

Q. How can conformational analysis of the morpholin-4-yl group inform drug design?

  • Methodology : Molecular dynamics simulations show that the morpholine ring adopts a chair conformation, with O–C–C–N dihedrals near 60°. This rigidity impacts solubility and target binding—replacing morpholine with piperazine increases aqueous solubility by 2-fold but reduces kinase inhibition .

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